molecular formula C11H10O3 B130799 Methyl 3-(4-formylphenyl)acrylate CAS No. 58045-41-3

Methyl 3-(4-formylphenyl)acrylate

Cat. No. B130799
CAS RN: 58045-41-3
M. Wt: 190.19 g/mol
InChI Key: KVXMLLMZXPRPNG-VOTSOKGWSA-N
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Description

Methyl 3-(4-formylphenyl)acrylate is a chemical compound that is related to acrylates, which are derivatives of acrylic acid and are known for their ability to polymerize and form plastics and other materials. While the specific compound "Methyl 3-(4-formylphenyl)acrylate" is not directly mentioned in the provided papers, we can infer its properties and reactivity based on the studies of similar acrylate compounds.

Synthesis Analysis

The synthesis of acrylate compounds can be complex and often involves the use of catalysts or initiators. For example, the synthesis of methyl acrylate derivatives can involve the insertion of methyl acrylate into P-H bonds of palladium-coordinated secondary phosphines, as seen in the study of hemilabile phosphines . The Morita-Baylis-Hillman reaction scheme is another method used to synthesize acrylate derivatives, as mentioned in the synthesis of a biologically active multi-functional adduct . These methods highlight the versatility of acrylate chemistry in creating a variety of functionalized materials.

Molecular Structure Analysis

The molecular structure of acrylates is crucial for their reactivity and properties. For instance, the gas electron diffraction study of methyl acrylate revealed the existence of s-cis and s-trans conformers, providing insight into the conformational properties of the molecule . The crystal structure of a related compound, methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, was determined to be triclinic, with weak intermolecular interactions influencing the packing in the crystal structure . These studies demonstrate the importance of molecular structure in understanding the behavior of acrylates.

Chemical Reactions Analysis

Acrylates are known for their ability to undergo polymerization reactions. The photopolymerization of oriented liquid-crystalline acrylates, for example, leads to highly oriented and densely crosslinked polymer networks . The polymerization of methyl acrylate with a new radical initiator was studied, revealing nonideal kinetics due to primary radical termination and degradative chain-transfer reactions . These reactions are fundamental to the production of acrylate-based materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylates are influenced by their molecular structure and the presence of functional groups. The luminescence of a tungsten complex in photosensitive thin films of acrylate polymers serves as a molecular probe of the acrylate polymerization process . The presence of rigid anisotropic side groups in acrylates can induce crystallinity and affect the properties of the resulting polymers, as seen in substituted biphenyl acrylates and methacrylates . These properties are critical for the application of acrylates in various industries.

Scientific Research Applications

1. Antitumor Potential

Methyl 3-(4-formylphenyl)acrylate derivatives have been explored for their potential in cancer treatment. Specifically, a study by Rodrigues et al. (2012) synthesized a series of quinolinyl acrylate derivatives, including a compound similar to methyl 3-(4-formylphenyl)acrylate, and evaluated their effects against human prostate cancer cells. The study showed significant antitumor effects both in vitro and in vivo, suggesting the potential therapeutic usefulness of these compounds in cancer treatment (Rodrigues et al., 2012).

2. Waste Gas Treatment

The compound has also been studied for its role in environmental applications, particularly in waste gas treatment. Wu et al. (2016) researched the removal of methyl acrylate, a related compound, using a biotrickling filter. This study highlighted the effectiveness of certain bacterial communities in treating methyl acrylate waste gas, which can be extrapolated to similar acrylates like methyl 3-(4-formylphenyl)acrylate (Wu et al., 2016).

3. Polymer Research

Methyl 3-(4-formylphenyl)acrylate plays a significant role in polymer research. For instance, Arun and Reddy (2005) used a similar acrylate compound in the synthesis of crosslinked polymeric hydrogels, demonstrating its utility in the development of novel materials with potential applications in drug delivery and other areas (Arun & Reddy, 2005).

4. Photoreactive Polymers

In the field of photoreactive polymers, Kawatsuki et al. (1997) studied (meth)acrylate monomers, including compounds structurally similar to methyl 3-(4-formylphenyl)acrylate. They developed polymers showing liquid-crystalline behavior, which could be crosslinked by UV irradiation. This research highlights the potential of such acrylates in creating advanced materials with specific optical properties (Kawatsuki et al., 1997).

5. Atmospheric Chemistry

The compound's reactivity in the atmosphere has been examined, with a focus on its interactions with pollutants. Moreno et al. (2014) studied the reactions of various acrylate esters, including methyl acrylate, with OH radicals and Cl atoms, providing insights into the environmental impact and degradation processes of these compounds (Moreno et al., 2014).

properties

IUPAC Name

methyl (E)-3-(4-formylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-8H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXMLLMZXPRPNG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-formylphenyl)acrylate

CAS RN

58045-41-3
Record name methyl (2E)-3-(4-formylphenyl)prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
C De Savi, RH Bradbury, AA Rabow… - Journal of medicinal …, 2015 - ACS Publications
The discovery of an orally bioavailable selective estrogen receptor downregulator (SERD) with equivalent potency and preclinical pharmacology to the intramuscular SERD fulvestrant …
Number of citations: 170 pubs.acs.org
A Maji, O Singh, S Singh, A Mohanty… - European Journal of …, 2020 - Wiley Online Library
A series of new unsymmetrical (XYC –1 type) palladacycles (C1–C4) were designed and synthesized with simple anchoring ligands L 1–4 H (L 1 H = 2‐((2‐(4‐methoxybenzylidene)‐1‐…
HY Lee, K Nepali, FI Huang, CY Chang… - Journal of medicinal …, 2018 - ACS Publications
A series of bicyclic arylamino/heteroarylamino hydroxamic acids (7–31) have been examined as novel histone deacetylase 6 (HDAC6) inhibitors. One compound (13) exhibits …
Number of citations: 67 pubs.acs.org
JS Scott, A Bailey, D Buttar, RJ Carbajo… - Journal of Medicinal …, 2019 - ACS Publications
Herein, we report the identification and synthesis of a series of tricyclic indazoles as a novel class of selective estrogen receptor degrader antagonists. Replacement of a phenol, present …
Number of citations: 30 pubs.acs.org
I Sarvi, M Gholizadeh, M Izadyar - Applied Organometallic …, 2019 - Wiley Online Library
We report the synthesis of magnetically separable Fe 3 O 4 @Silica‐Threonine‐Pd 0 magnetic nanoparticles with a core–shell structure. After synthesis of Fe 3 O 4 @Silica, threonine …
Number of citations: 3 onlinelibrary.wiley.com
P Bourbon - 2013 - search.proquest.com
This thesis describes our endeavors towards the development of therapeutic agents for Niemann-Pick type C disease (NPC), which is a rare, autosomal recessive lipid storage disorder. …
Number of citations: 0 search.proquest.com
D Chen, CK Soh, WH Goh, H Wang - Journal of medicinal …, 2018 - ACS Publications
Class I histone deacetylases (HDACs) are highly expressed and/or upregulated in hepatocellular carcinoma (HCC) and are associated with aggressiveness, spread, and increased …
Number of citations: 55 pubs.acs.org
F Zhu, X Meng, H Liang, C Sheng, G Dong, D Liu… - Bioorganic …, 2022 - Elsevier
On the basis of synergistic effect between topoisomerase (Top) and histone deacetylase (HDAC) inhibitors, a series of novel evodiamine-based Top/HDAC dual inhibitors were …
Number of citations: 8 www.sciencedirect.com
C Wang, FA Schroeder, HY Wey, R Borra… - Journal of medicinal …, 2014 - ACS Publications
Epigenetic enzymes are now targeted to treat the underlying gene expression dysregulation that contribute to disease pathogenesis. Histone deacetylases (HDACs) have shown broad …
Number of citations: 91 pubs.acs.org
HJ Xu, YQ Zhao, XF Zhou - The Journal of Organic Chemistry, 2011 - ACS Publications
An efficient Pd-catalyzed Heck reaction of aryl chlorides with olefins under mild conditions is described. High yields of products were achieved with n-Bu 4 N + OAc – as base. …
Number of citations: 128 pubs.acs.org

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